molecular formula C18H13F3N2O2 B12123306 Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Cat. No.: B12123306
M. Wt: 346.3 g/mol
InChI Key: TXQCWFITLUOBAE-UHFFFAOYSA-N
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Description

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is a chemical compound with the molecular formula C18H13F3N2O2. It is known for its unique structure, which includes a quinoline ring substituted with a trifluoromethyl group and an amino group, linked to a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with biological macromolecules, further stabilizing its interaction with targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

methyl 4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C18H13F3N2O2/c1-25-17(24)11-2-5-13(6-3-11)23-16-8-9-22-15-7-4-12(10-14(15)16)18(19,20)21/h2-10H,1H3,(H,22,23)

InChI Key

TXQCWFITLUOBAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

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